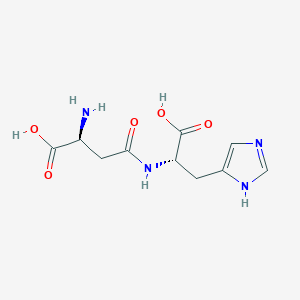

L-beta-Aspartylhistidine

Overview

Description

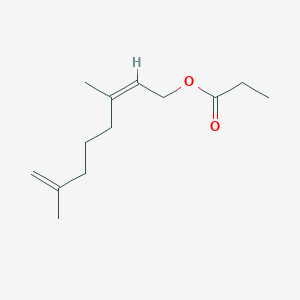

L-beta-Aspartylhistidine is a dipeptide composed of aspartate and histidine, two amino acids found throughout the human body. It is a non-polymer with a molecular weight of 270.242 Da . The systematic name for L-beta-Aspartylhistidine is (2S)-2-amino-4-[[ (2S)-1-hydroxy-3-(3H-imidazol-4-yl)-1-oxo-propan-2-yl]amino]-4-oxo-butanoic acid .

Synthesis Analysis

The synthesis of L-histidine, a component of L-beta-Aspartylhistidine, has been studied in Corynebacterium glutamicum . The ATP phosphoribosyltransferase mutant HisG T235P-Y56M was constructed to alleviate the L-histidine feedback inhibition, resulting in the accumulation of L-histidine .Molecular Structure Analysis

The molecular structure of L-beta-Aspartylhistidine is represented by the formula C10 H14 N4 O5 . The SMILES representation of the molecule isO=C(O)C(N)CC(=O)NC(C(=O)O)Cc1cncn1 . Chemical Reactions Analysis

While specific chemical reactions involving L-beta-Aspartylhistidine are not well-documented, it’s known that beta-aspartyl residues exhibit high resistance to spontaneous peptide bond cleavage .Physical And Chemical Properties Analysis

L-beta-Aspartylhistidine is a non-polymer with a molecular weight of 270.242 Da . The formal charge of the molecule is 0 .Scientific Research Applications

Metabolic and Health Effects of Amino Acids

- Histidine Supplementation Metabolic Changes : A study examining the effects of histidine supplementation on obese women with metabolic syndrome showed systemic metabolic responses, including changes in amino acids, lipid, and glucose metabolism. This suggests potential applications of amino acids in managing metabolic disorders (Du et al., 2017).

Role in Neurological Disorders

- Amyloid-β and Alzheimer's Disease : Research on amyloid-β protein dimers, related to aspartic acid through its neuroexcitatory properties, highlighted their role in impairing synaptic plasticity and memory in Alzheimer's disease, underscoring the significance of amino acid pathways in neurodegenerative diseases (Shankar et al., 2008).

Amino Acid Metabolism

- 3-Methylhistidine Metabolism : A study on the metabolism of L-3-methylhistidine in humans showed that it is not oxidized but rather excreted largely unchanged, providing insights into amino acid turnover and potential implications for assessing muscle mass and function (Long et al., 1975).

Implications in Cancer

- Amino Acid Profiles in Cancer : The evaluation of serum amino acid profiles in non-small cell lung cancer (NSCLC) detection suggested that specific amino acid levels, including aspartic acid and histidine, could serve as biomarkers for early detection of NSCLC, indicating research applications in oncology (Klupczyńska et al., 2016).

Neuroprotective Effects

- NMDA Receptor Antagonists in Alzheimer's : A study on memantine, an NMDA receptor antagonist implicating aspartic acid pathways, reported reduced clinical deterioration in moderate-to-severe Alzheimer's disease, highlighting therapeutic applications of understanding amino acid receptor interactions (Reisberg et al., 2003).

properties

IUPAC Name |

(2S)-2-amino-4-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O5/c11-6(9(16)17)2-8(15)14-7(10(18)19)1-5-3-12-4-13-5/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABYBYFUSGXITA-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-beta-Aspartylhistidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2E)-3-phenylprop-2-en-1-yl]morpholine](/img/structure/B1637677.png)